An In-Depth Technical Guide to Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate: A Core Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate: A Core Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a pivotal, non-commercial chemical entity that has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. Its rigid, bicyclic pyrrolizidine core offers a unique three-dimensional scaffold that is increasingly being incorporated into the linker moieties of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its synthesis, characterization, and critical role in the rational design of next-generation therapeutics. By synthesizing available chemical data and procedural insights, this document serves as an essential resource for researchers leveraging this compound in their drug discovery programs.
Introduction: The Strategic Importance of Rigid Scaffolds in Linker Design
The development of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest, and a chemical linker that bridges the two.[1] The linker is not merely a spacer but plays a critical role in dictating the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the E3 ligase and the target protein.[2]
While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing appreciation for the incorporation of more rigid structural motifs.[2] Rigid linkers, like the hexahydro-1H-pyrrolizine core of the title compound, can offer several advantages:
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Pre-organization of Binding Moieties: A rigid scaffold can reduce the entropic penalty of ternary complex formation by holding the two ligands in a more defined spatial orientation.
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Improved Physicochemical Properties: The introduction of a saturated, bicyclic amine can modulate the solubility, cell permeability, and metabolic stability of the PROTAC.
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Novel Vectorial Properties: The defined geometry of a rigid linker can provide new vectors for exiting the ligand binding pockets, enabling the targeting of previously intractable proteins.
Hexahydro-1H-pyrrolizin-7a-ylmethanamine, as a ditrifluoroacetate salt, provides a stable and readily functionalizable handle for incorporation into these sophisticated molecular architectures.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of the final molecule.
| Property | Value | Source |
| Chemical Name | Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate | N/A |
| CAS Number | 1788043-97-9 | [3][4] |
| Molecular Formula | C12H18F6N2O4 | [5] |
| Molecular Weight | 368.28 g/mol | N/A |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility | Not specified (expected to be soluble in polar organic solvents) | N/A |
| Storage | Room temperature | [6] |
The ditrifluoroacetate salt form significantly enhances the stability and handling of the parent amine, which is a basic and potentially reactive compound. Trifluoroacetic acid is a common counterion used in peptide and medicinal chemistry to improve the solubility and crystallinity of basic compounds.
Chemical Structure
Caption: Chemical structure of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate.
Synthesis and Characterization
The synthesis of the core amine, Hexahydro-1H-pyrrolizin-7a-ylmethanamine, is a critical process for obtaining the final ditrifluoroacetate salt. The most direct reported method involves the reduction of a nitrile precursor.
Synthesis of the Free Base
The synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (the free base) has been described and involves the catalytic hydrogenation of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.[3]
Reaction Scheme:
Caption: Synthesis of the free base via catalytic hydrogenation.
Experimental Protocol:
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Reaction Setup: To a solution of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (1.0 eq) in acetic acid, add a catalytic amount of platinum oxide.
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Hydrogenation: Introduce hydrogen chloride gas into the mixture and stir under a hydrogen atmosphere at room temperature for 24 hours.[3]
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Work-up:
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Filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Basify the residue with an aqueous solution of sodium hydroxide (e.g., 0.5N NaOH).
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Extract the aqueous layer with a suitable organic solvent, such as chloroform.
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Dry the combined organic extracts over anhydrous sodium sulfate.
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Concentrate the organic phase in vacuo to yield the crude product.
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Purification: The desired amine can be further purified by vacuum distillation to afford the pure Hexahydro-1H-pyrrolizin-7a-ylmethanamine.[3]
Formation of the Ditrifluoroacetate Salt
The ditrifluoroacetate salt is typically prepared by treating the free base with two equivalents of trifluoroacetic acid (TFA) in a suitable solvent, followed by removal of the solvent.
Experimental Protocol:
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Dissolution: Dissolve the purified Hexahydro-1H-pyrrolizin-7a-ylmethanamine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
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Acid Addition: Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution at 0 °C.
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Precipitation: The ditrifluoroacetate salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Isolation: The resulting solid is collected by filtration or by removal of the solvent, and then dried under vacuum to yield the final product.
Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would confirm the presence of the aliphatic protons of the pyrrolizidine core and the aminomethyl group.
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¹³C NMR would show the characteristic signals for the carbon atoms of the bicyclic system and the methylene carbon of the aminomethyl group.[7]
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¹⁹F NMR would exhibit a singlet corresponding to the trifluoroacetate counterions.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the protonated free base, providing definitive evidence of the molecular formula.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching of the primary amine and the ammonium salt, as well as C-H and C-N stretching vibrations. Strong absorbances corresponding to the carboxylate and C-F bonds of the trifluoroacetate would also be present.
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Elemental Analysis: To confirm the elemental composition of the salt and ensure its purity.
Applications in Drug Development: A Key Component in PROTAC Linkers
The primary application of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is as a building block for the synthesis of PROTACs. The primary amine serves as a versatile attachment point for either the E3 ligase ligand or the target protein ligand, following appropriate functionalization.
Caption: Schematic representation of a PROTAC molecule.
The rigid pyrrolizidine scaffold can be strategically positioned within the linker to optimize the spatial arrangement of the two ligands, thereby enhancing the avidity of the ternary complex. The design and synthesis of PROTACs is an empirical process, and having a diverse toolbox of linkers with varying lengths, rigidities, and geometries is crucial for success.[8][9] The use of building blocks like Hexahydro-1H-pyrrolizin-7a-ylmethanamine is a key enabler of this "linkerology" exploration.[8]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is not publicly available, general safety precautions for trifluoroacetate salts of amines should be followed.
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Hazard Classification: Trifluoroacetic acid is corrosive and its salts can be irritants. Based on data for similar compounds, this substance may cause skin and serious eye irritation.
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Handling:
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Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
-
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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-
Storage: Store in a tightly sealed container in a cool, dry place.
It is imperative to consult the supplier's safety information and to handle this compound with the care appropriate for a research chemical with incompletely characterized toxicological properties.
Conclusion
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate represents a specialized yet highly valuable building block for the synthesis of advanced therapeutic agents, particularly in the field of targeted protein degradation. Its rigid, three-dimensional structure provides a unique tool for medicinal chemists to fine-tune the properties of PROTAC linkers, ultimately leading to more potent and selective drugs. A thorough understanding of its synthesis, characterization, and safe handling is essential for its successful application in the laboratory. As the field of targeted protein degradation continues to evolve, the demand for novel and sophisticated linker components like this pyrrolizidine derivative is expected to grow, further cementing its importance in modern drug discovery.
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Salami, J., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC, PubMed Central. ([Link])
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